
(Butanoyloxy)(tributyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Butanoyloxy)(tributyl)stannane is an organotin compound that features a butanoyloxy group attached to a tributyltin moiety. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions due to their ability to generate tin-centered radicals.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of (Butanoyloxy)(tributyl)stannane typically involves the reaction of tributyltin hydride with butanoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Bu3SnH+CH3(CH2)2COCl→Bu3SnOCOCH2CH2CH3+HCl
Industrial Production Methods
Industrial production of organotin compounds, including this compound, often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
(Butanoyloxy)(tributyl)stannane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in radical reactions.
Substitution: It can participate in nucleophilic substitution reactions.
Dehalogenation: It is used in the dehalogenation of organic halides.
Common Reagents and Conditions
Radical Reactions: Often initiated by azobisisobutyronitrile (AIBN) or light irradiation.
Nucleophilic Substitution: Typically involves the use of strong nucleophiles such as Grignard reagents.
Dehalogenation: Commonly performed in the presence of a radical initiator.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in radical reactions, the product is often a hydrocarbon, while in nucleophilic substitution, the product is an organotin compound with a different substituent.
科学研究应用
(Butanoyloxy)(tributyl)stannane has several applications in scientific research:
Organic Synthesis: Used as a reagent in radical reactions and dehalogenation processes.
Biology: Investigated for its potential effects on biological systems, although its high toxicity limits its use.
Medicine: Limited applications due to toxicity, but studied for potential use in drug delivery systems.
Industry: Used in the production of other organotin compounds and as a catalyst in certain polymerization reactions.
作用机制
The mechanism of action of (Butanoyloxy)(tributyl)stannane involves the generation of tin-centered radicals. These radicals can participate in various reactions, such as hydrogen abstraction and addition to double bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Similar Compounds
Tributyltin Hydride: A commonly used organotin hydride with similar reactivity.
Triphenyltin Hydride: Another organotin hydride with different substituents.
Dibutyltin Oxide: Used in similar applications but with different reactivity.
Uniqueness
(Butanoyloxy)(tributyl)stannane is unique due to the presence of the butanoyloxy group, which can influence its reactivity and applications. Its ability to participate in both radical and nucleophilic substitution reactions makes it a versatile reagent in organic synthesis.
属性
CAS 编号 |
13722-51-5 |
|---|---|
分子式 |
C16H34O2Sn |
分子量 |
377.1 g/mol |
IUPAC 名称 |
tributylstannyl butanoate |
InChI |
InChI=1S/C4H8O2.3C4H9.Sn/c1-2-3-4(5)6;3*1-3-4-2;/h2-3H2,1H3,(H,5,6);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI 键 |
LLRBDFSXDHIVOQ-UHFFFAOYSA-M |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



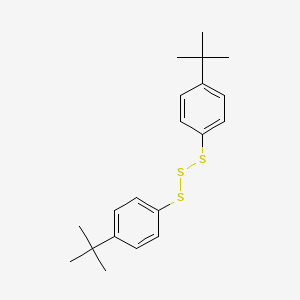
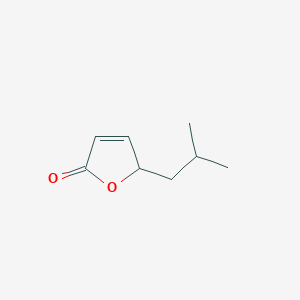


![2-{[2-(Methylsulfanyl)-6-phenylpyrimidin-4-yl]amino}benzoic acid](/img/structure/B14705382.png)


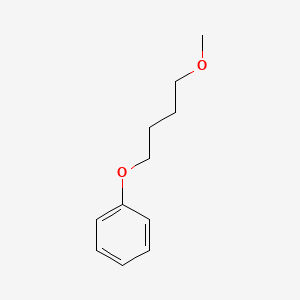
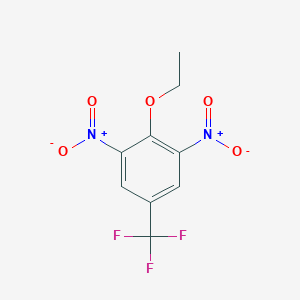

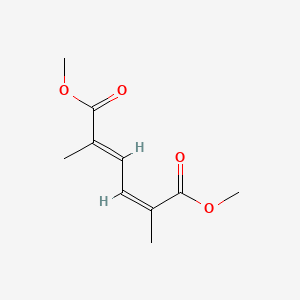
![[17-(5,6-dihydroxy-6-methylheptan-2-yl)-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14705429.png)
![[(1S,2R,7S,10R,11S,14S)-16-acetyloxy-10,14-dimethyl-19,21-dioxo-20-oxahexacyclo[12.10.0.02,11.05,10.015,23.018,22]tetracosa-4,15-dien-7-yl] acetate](/img/structure/B14705440.png)
